Tabun-Inhibited AChE Reactivation
Obidoxime is the only clinically available oxime that achieves meaningful reactivation of tabun‑inhibited human acetylcholinesterase. In isolated human erythrocyte AChE inhibited by tabun and subsequently incubated with oxime at 10–30 µM (concentrations therapeutically relevant in humans), obidoxime reactivated approximately 20% of enzyme activity, whereas pralidoxime and HI‑6 each achieved only approximately 5% reactivation [REFS‑1]. HLö‑7 matched obidoxime at ~20% but is not widely available as a marketed product. This four‑fold differential in reactivation efficacy directly translates to superior survival outcomes in tabun‑poisoned animal models [REFS‑2].
| Evidence Dimension | Percentage reactivation of tabun‑inhibited human erythrocyte AChE |
|---|---|
| Target Compound Data | Obidoxime: ~20% reactivation (at 10–30 µM, 5–60 min incubation) |
| Comparator Or Baseline | Pralidoxime (2‑PAM): ~5%; HI‑6: ~5%; HLö‑7: ~20% |
| Quantified Difference | Obidoxime ~4‑fold higher reactivation than pralidoxime and HI‑6 |
| Conditions | Human erythrocyte AChE; inhibition by tabun for 30 min; reactivation by oxime at 10 and 30 µM over 5–60 min; photometric determination (Ellman assay) |
Why This Matters
For procurement targeting tabun countermeasure research, obidoxime is the only commercially available oxime delivering quantifiable tabun reactivation.
- [1] Worek F, Widmann R, Knopff O, Szinicz L. Reactivating potency of obidoxime, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds. Arch Toxicol. 1998;72(4):237‑243. doi:10.1007/s002040050495. PMID: 9587020. View Source
- [2] Kassa J, Karasova J, Musilek K, Kuca K. A comparison of the therapeutic and reactivating efficacy of newly developed oximes (K117, K127) and currently available oximes (obidoxime, trimedoxime, HI‑6) in tabun‑poisoned rats and mice. Drug Chem Toxicol. 2008;31(3):371‑381. doi:10.1080/01480540802171258. PMID: 18622871. View Source
